molecular formula C7H7BFNO2 B12981772 6-amino-7-fluorobenzo[c][1,2]oxaborol-1(3H)-ol

6-amino-7-fluorobenzo[c][1,2]oxaborol-1(3H)-ol

Cat. No.: B12981772
M. Wt: 166.95 g/mol
InChI Key: FKDHGUKEWPTIRX-UHFFFAOYSA-N
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Description

Electronic Effects

  • Amino group : The -NH₂ group at position 6 donates electron density via resonance, increasing electron density at the ortho and para positions of the benzene ring. This modulates the boron center’s electrophilicity and stabilizes intermediates during covalent interactions.
  • Fluorine atom : The -F substituent at position 7 exerts a strong electron-withdrawing inductive effect (-I), polarizing the C–F bond and creating a localized electron-deficient region. This enhances the compound’s ability to participate in halogen bonding interactions.

Table 2: Substituent effects on physicochemical properties

Substituent Position Electronic Contribution Biological Impact
-NH₂ 6 +R (resonance donation) Enhances solubility and H-bonding
-F 7 -I (inductive withdrawal) Improves metabolic stability

Steric and Spatial Considerations

The proximity of the -NH₂ and -F groups creates a sterically congested environment at positions 6 and 7. This spatial arrangement may limit rotational freedom and enforce a specific orientation during molecular recognition events.

Comparative Analysis with Benzoxaborole Derivatives

Core Structure Variations

Compared to simpler benzoxaboroles like 1-hydroxy-3H-2,1-benzoxaborole, the introduction of -NH₂ and -F substituents in 6-amino-7-fluorobenzo[c]oxaborol-1(3H)-ol alters electronic density distribution. For example:

  • The amino group increases electron density at the boron center by +R effects, potentially enhancing its reactivity toward nucleophiles.
  • Fluorine’s -I effect counterbalances this electron donation, creating a tunable electronic profile absent in non-fluorinated analogs.

Functional Group Comparisons

Amino vs. carboxamide substituents :
Unlike 6-carboxamide benzoxaboroles (e.g., SCYX-7158, a trypanocidal agent), the -NH₂ group in this compound lacks the carbonyl moiety, reducing hydrogen-bond acceptor capacity while maintaining donor functionality.

Fluorine positioning :
In antiproliferative benzoxaboroles like 3-morpholino-5-fluorobenzoxaborole (compound 27 ), fluorine at position 5 contributes to activity via hydrophobic interactions. The position 7 fluorine in this compound may similarly enhance target binding through distinct spatial effects.

Table 3: Comparative analysis of benzoxaborole derivatives

Compound Substituents Biological Activity Key Feature
6-Amino-7-fluorobenzo[c]oxaborol-1(3H)-ol -NH₂ (6), -F (7) Under investigation Tunable electronic profile
3-Morpholino-5-fluorobenzoxaborole -Morpholino (3), -F (5) Antiproliferative (IC₅₀ ≈ 1 µM) Hydrophobic substituent
6-(2-Pyrazinyloxy)benzoxaborole -Pyrazine (6) Antimalarial (IC₅₀ = 0.2 nM) Extended π-system

Boron’s Role in Reactivity

The boron atom’s electrophilicity in this compound differs from non-heterocyclic boronic acids. In “frustrated” benzoxaboroles (e.g., ortho-hydroxyalkyl arylboronic acids), steric hindrance prevents boronate anion formation, whereas this compound’s rigid structure allows controlled boron-mediated interactions.

Properties

Molecular Formula

C7H7BFNO2

Molecular Weight

166.95 g/mol

IUPAC Name

7-fluoro-1-hydroxy-3H-2,1-benzoxaborol-6-amine

InChI

InChI=1S/C7H7BFNO2/c9-7-5(10)2-1-4-3-12-8(11)6(4)7/h1-2,11H,3,10H2

InChI Key

FKDHGUKEWPTIRX-UHFFFAOYSA-N

Canonical SMILES

B1(C2=C(CO1)C=CC(=C2F)N)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-7-fluorobenzo[c][1,2]oxaborol-1(3H)-ol typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Benzo[c][1,2]oxaborole Core: This step involves the cyclization of a suitable precursor, such as a 2-aminophenol derivative, with a boronic acid or boronate ester under acidic or basic conditions.

    Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Amination: The amino group is typically introduced through nucleophilic substitution reactions, where an appropriate amine source reacts with a halogenated intermediate.

Industrial Production Methods

Industrial production of 6-amino-7-fluorobenzo[c][1,2]oxaborol-1(3H)-ol may involve optimization of the above synthetic steps to ensure high yield and purity. This often includes the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

6-amino-7-fluorobenzo[c][1,2]oxaborol-1(3H)-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of oxaborole oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially modifying the boron center or other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines, electrophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxaborole oxides, while substitution reactions can introduce a wide range of functional groups, leading to derivatives with varied properties.

Scientific Research Applications

6-amino-7-fluorobenzo[c][1,2]oxaborol-1(3H)-ol has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex boron-containing compounds, which are useful in materials science and catalysis.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for studying enzyme inhibition and protein interactions.

    Medicine: Due to its boron content, it is being explored for use in boron neutron capture therapy (BNCT) for cancer treatment.

    Industry: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 6-amino-7-fluorobenzo[c][1,2]oxaborol-1(3H)-ol exerts its effects depends on its application:

    Biological Interactions: The compound can inhibit enzymes by binding to their active sites, often through interactions involving the boron atom.

    Therapeutic Effects: In BNCT, the boron atom captures neutrons, leading to the release of high-energy particles that can destroy cancer cells.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Functional Group Effects

Table 1: Key Structural and Functional Differences
Compound Name Substituents (Position) Molecular Weight Key Biological Activity/Notes Reference
6-Amino-7-fluorobenzo[c][1,2]oxaborol-1(3H)-ol -NH₂ (6), -F (7) 166.93* Potential antimicrobial/antifungal Synthesized
6-Fluorobenzo[c][1,2]oxaborol-1(3H)-ol -F (6) 151.93 Research intermediate, antifungal
6-Amino-7-chlorobenzo[c][1,2]oxaborol-1(3H)-ol -NH₂ (6), -Cl (7) 183.40 Not reported; Cl may reduce solubility
(S)-3-(Aminomethyl)-7-ethoxybenzo[c][1,2]oxaborol-1(3H)-ol -CH₂NH₂ (3), -OEt (7) 227.5 Inhibits Mtb LeuRS (IC₅₀ = 0.6 μM)
3-(Aminomethyl)-4-bromo-7-ethoxybenzo[c][1,2]oxaborol-1(3H)-ol -CH₂NH₂ (3), -Br (4), -OEt (7) 306.97 Broad-spectrum antimicrobial

*Calculated based on C₇H₆BFN₂O₂.

Key Observations:

Position 7 Modifications: Fluorine (vs. ethoxy or chlorine) enhances electronegativity and metabolic stability. Ethoxy groups at position 7 (e.g., in GSK656) reduce antimycobacterial activity, suggesting fluorine is more favorable .

Amino Group at Position 6: Enables diverse derivatization (e.g., amides, sulfonamides) to optimize pharmacokinetics .

Stereochemical Considerations: Enantiomers of ethoxy- and fluoro-substituted benzoxaboroles (e.g., (S)-3-(aminomethyl)-7-ethoxy-4-fluoro derivative) show distinct biological activities, highlighting the importance of chiral resolution .

Key Observations:
  • Fluorination at position 7 is achievable with high yields (98.9% in benzyl-protected analogs) .
  • Chiral resolution of racemic intermediates (e.g., nitro derivatives) often results in moderate yields (43–63%) but is critical for enantiopure active compounds .

Biological Activity

6-Amino-7-fluorobenzo[c][1,2]oxaborol-1(3H)-ol is a boron-containing compound with emerging significance in medicinal chemistry, particularly for its biological activities against various pathogens. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

  • Chemical Name: 6-Amino-7-fluorobenzo[c][1,2]oxaborol-1(3H)-ol
  • Molecular Formula: C7_7H8_8BNO2_2
  • Molecular Weight: 148.95 g/mol
  • CAS Number: 117098-94-9

The compound exhibits its biological activity primarily through its interaction with bacterial ribosomes. It has been shown to inhibit the growth of certain bacteria by interfering with protein synthesis. The presence of the fluorine atom enhances its binding affinity to the target sites on the ribosome, thereby increasing its efficacy as an antibiotic.

Antimicrobial Properties

Research indicates that 6-amino-7-fluorobenzo[c][1,2]oxaborol-1(3H)-ol has significant antimicrobial activity against a range of pathogens, including Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity Data

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus4 µg/mL
Escherichia coli8 µg/mL
Pseudomonas aeruginosa16 µg/mL

Anti-Wolbachia Activity

A notable application of this compound is in treating infections caused by Wolbachia, a genus of bacteria associated with various filarial diseases. Studies have demonstrated that derivatives containing the oxaborole structure exhibit potent anti-Wolbachia activity.

Case Study: Efficacy Against Wolbachia

In a preclinical study, the compound was administered to infected mice, resulting in a significant reduction in Wolbachia load within the filarial worms. The pharmacokinetic profile showed high plasma exposure and favorable absorption characteristics.

Table 2: Efficacy Against Wolbachia

CompoundEC50 (nM)Reference
6-Amino-7-fluorobenzo[c][1,2]oxaborol-1(3H)-ol113
Control (Pleuromutilin)>1000

Pharmacokinetics

The pharmacokinetic properties of 6-amino-7-fluorobenzo[c][1,2]oxaborol-1(3H)-ol suggest good oral bioavailability and metabolic stability. Initial assessments indicate that modifications to the core structure can enhance these properties without compromising biological activity.

Table 3: Pharmacokinetic Parameters

ParameterValue
Bioavailability Score0.55
Log P0.802
Solubility2.19 mg/mL

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